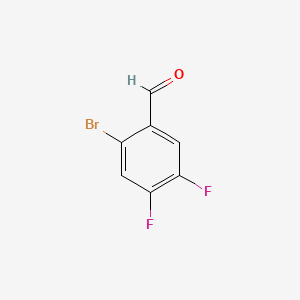

2-Bromo-4,5-difluorobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSZEWFWVDLMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619097 | |

| Record name | 2-Bromo-4,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476620-54-9 | |

| Record name | 2-Bromo-4,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Bromo-4,5-difluorobenzaldehyde (C₇H₃BrF₂O): Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

2-Bromo-4,5-difluorobenzaldehyde is a strategically-functionalized aromatic aldehyde that has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its molecular architecture, featuring three distinct and orthogonally reactive sites—an aldehyde, an aryl bromide, and a difluorinated phenyl ring—provides chemists with a versatile platform for constructing complex molecular entities. This guide offers an in-depth examination of its physicochemical properties, outlines a representative synthetic protocol, explores its multifaceted reactivity, and highlights its application in advanced drug discovery programs, such as the development of novel protein degraders. The insights provided herein are intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique attributes for chemical innovation.

Introduction: The Strategic Value of Halogenated Scaffolds

In the landscape of drug discovery, the incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a well-established strategy for optimizing pharmacological profiles. Fluorine substitution can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa. This compound capitalizes on this principle, presenting a trifunctional scaffold that is primed for sequential, selective chemical modifications. The vicinal difluoro motif, coupled with a bromine atom suitable for cross-coupling, makes this reagent an invaluable intermediate for accessing novel chemical space. Its classification as a "Protein Degrader Building Block" underscores its relevance in cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), where precise structural control is paramount.[1]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical and analytical characteristics is fundamental to its effective use.

Key Physicochemical Properties

The primary identifiers and properties of this compound are summarized below for quick reference. It is typically supplied as a solid with high purity, requiring standard laboratory storage conditions.[1][2]

| Property | Value | Source(s) |

| Chemical Formula | C₇H₃BrF₂O | [1][3][4] |

| Molecular Weight | 221.00 g/mol | [1][5] |

| CAS Number | 476620-54-9 | [1][3][4] |

| Appearance | Solid | |

| Typical Purity | ≥95 - 98% | [1][3] |

| Storage | Room temperature, in a dry, dark place | [1][2] |

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct signals. The aldehyde proton (-CHO) would appear as a singlet or a finely coupled multiplet in the downfield region (δ 9.8–10.2 ppm). The two aromatic protons would appear as doublets of doublets in the aromatic region (δ 7.0–8.0 ppm), with couplings to each other (ortho-coupling) and to the fluorine atoms.

-

¹³C NMR (100 MHz, CDCl₃): The spectrum should display 7 unique carbon signals. The carbonyl carbon of the aldehyde is the most downfield, typically δ > 185 ppm. The four aromatic carbons attached to fluorine or bromine will exhibit characteristic C-F and C-Br coupling constants and shifts, while the two carbons attached to hydrogen will appear in the standard aromatic region (δ 110-140 ppm).

-

IR (ATR, cm⁻¹): The infrared spectrum would be dominated by a strong carbonyl (C=O) stretching vibration around 1690-1710 cm⁻¹. Other significant peaks would include aromatic C-H stretching (~3100 cm⁻¹), aldehyde C-H stretching (~2850 and ~2750 cm⁻¹), and C-F stretching vibrations in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), with peaks appearing at m/z 220 and 222.

Synthesis and Purification

The synthesis of this compound typically involves the selective bromination of a suitable precursor. A logical and industrially viable approach is the electrophilic aromatic substitution of 3,4-difluorobenzaldehyde.

Representative Synthetic Workflow

The workflow involves the direct bromination of the starting material under acidic conditions. The aldehyde group is a meta-director, while the fluorine atoms are ortho-, para-directors. The regiochemical outcome is a result of the interplay between these directing effects, leading to bromination at the 2-position, which is ortho to the aldehyde and ortho to the 4-fluoro substituent.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative method adapted from general procedures for the bromination of activated aromatic compounds.[6]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HBr gas), dissolve 3,4-difluorobenzaldehyde (1.0 eq.) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent like dichloromethane at 0 °C.

-

Bromination: Add a solution of bromine (1.05 eq.) in the same solvent dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality: The slow, cooled addition controls the exothermic reaction and minimizes the formation of poly-brominated side products. The acid catalyst polarizes the Br-Br bond, generating the electrophilic "Br⁺" species required for the substitution.

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker of ice water containing a reducing agent like sodium sulfite or sodium thiosulfate to neutralize any excess bromine.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove residual acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to obtain the final product.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from its three distinct reactive handles, which can be addressed with high selectivity.

Caption: The three primary reactivity hubs of this compound.

The Aldehyde Moiety

The aldehyde group is a versatile functional group that serves as an electrophilic site for a wide array of transformations, including:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To generate alkenes.

-

Condensation Reactions: With active methylene compounds to build larger carbon skeletons.[7]

-

Oxidation/Reduction: To form the corresponding carboxylic acid or benzyl alcohol.

The Aryl Bromide: A Gateway for Cross-Coupling

The carbon-bromine bond is the most common site for derivatization, primarily through palladium-catalyzed cross-coupling reactions.[7] This allows for the precise installation of diverse carbon and heteroatom substituents, a cornerstone of modern pharmaceutical synthesis.[8][9] Key examples include:

-

Suzuki-Miyaura Coupling: With boronic acids/esters to form biaryl structures.

-

Sonogashira Coupling: With terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: With amines to form aniline derivatives.

Applications in Drug Discovery

The unique substitution pattern of this compound makes it an exceptionally valuable building block for synthesizing complex, biologically active molecules.[10][11] The difluoro substitution pattern is particularly sought after for its ability to block metabolic oxidation sites and modulate the electronics of the aromatic ring, often enhancing binding interactions with protein targets.[12][13] Its utility is especially pronounced in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and, as noted, components of PROTACs.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the primary application of this building block, the following is a self-validating, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction.

-

Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base such as potassium carbonate (2.5 eq.).

-

Trustworthiness: The use of an inert atmosphere is critical as the active Pd(0) catalyst is oxygen-sensitive. The excess of boronic acid and base ensures the reaction goes to completion.

-

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1) or DME. The solvent choice is crucial for ensuring all reagents are sufficiently soluble.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aryl bromide.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue via flash column chromatography to yield the desired biaryl product.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[7]

| Hazard Category | Description | Precautionary Action |

| Skin Corrosion/Irritation | Causes skin irritation.[14][15] | Wear protective gloves and clothing.[14][16] |

| Eye Damage/Irritation | Causes serious eye irritation.[14][15] | Wear safety goggles or a face shield.[14][16] |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[14] | Use only in a well-ventilated area or chemical fume hood.[14] |

| Target Organ Toxicity | May cause respiratory irritation.[14][15] | Avoid breathing dust. |

-

Handling: Use only under a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[14][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated and highly versatile tool for molecular architects. Its trifunctional nature allows for a programmed and selective synthesis of complex structures that are highly relevant to the pharmaceutical and agrochemical industries. By understanding its properties, reactivity, and handling requirements, researchers can effectively unlock its potential to accelerate the development of next-generation chemical entities.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 59142-68-6|2-Bromo-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. 357405-75-5 | 4-bromo-2,5-difluorobenzaldehyde [fluoromart.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. aksci.com [aksci.com]

Physical and chemical properties of 2-Bromo-4,5-difluorobenzaldehyde

An In-depth Technical Guide to 2-Bromo-4,5-difluorobenzaldehyde: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract: this compound is a key trifunctional aromatic building block, indispensable in the fields of medicinal chemistry, agrochemicals, and materials science. Its strategic placement of an aldehyde, a bromine atom, and two fluorine atoms on a benzene ring offers a versatile platform for complex molecular engineering. The aldehyde group serves as a point for chain extension and heterocycle formation, the bromo substituent is a prime handle for metal-catalyzed cross-coupling reactions, and the difluoro pattern modulates the electronic properties, metabolic stability, and binding affinity of target molecules. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, a validated synthesis protocol, and its core reactivity, offering researchers and drug development professionals a comprehensive resource for its effective utilization.

Physicochemical and Structural Data

This compound is typically a white to off-white crystalline solid at room temperature.[1][2] Its structural and physical properties are summarized below. The strategic arrangement of substituents makes it a valuable intermediate in organic synthesis.[3]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 476620-54-9 | [4] |

| Molecular Formula | C₇H₃BrF₂O | [4] |

| Molecular Weight | 221.00 g/mol | [5] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 51-53 °C | [1] |

| Purity (Typical) | >97.5% (HPLC) | [4] |

| Storage | Room temperature, under inert atmosphere | [6] |

Spectroscopic Characterization

A definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. While a dedicated public spectral library for this specific isomer is sparse, its signature can be reliably predicted based on the analysis of its functional groups and data from closely related analogues.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region and one in the downfield aldehyde region.

-

Aldehyde Proton (CHO): A singlet is expected around δ 10.2-10.4 ppm . This significant downfield shift is characteristic of aldehyde protons.

-

Aromatic Protons (Ar-H): Two distinct signals are anticipated between δ 7.5-8.0 ppm .

-

The proton at C6 (adjacent to the bromine) will appear as a doublet of doublets, split by the adjacent proton at C3 and the fluorine at C5.

-

The proton at C3 will also be a doublet of doublets, split by the proton at C6 and the fluorine at C4. The precise coupling constants (J-values) will be critical for unambiguous assignment. For example, the spectrum of the related 2,5-difluorobenzaldehyde shows aromatic protons in this region.[7]

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct carbon signals. The fluorine substituents will cause characteristic splitting (C-F coupling).

-

Carbonyl Carbon (C=O): A signal is expected around δ 188-192 ppm .

-

Aromatic Carbons (C-F): The carbons directly attached to fluorine (C4 and C5) will appear as doublets with large ¹JCF coupling constants, typically in the range of 240-260 Hz.

-

Aromatic Carbons (C-Br & C-CHO): The carbons attached to the bromine and aldehyde groups (C2 and C1) will be influenced by both the substituent and the adjacent fluorines, showing smaller coupling constants.

-

Aromatic Carbons (C-H): The carbons bonded to hydrogen (C3 and C6) will also exhibit splitting due to coupling with the fluorine atoms. Data for similar compounds like 2-fluorobenzaldehyde can provide reference values for these couplings.[8]

FT-IR Spectroscopy

The Infrared spectrum provides clear evidence for the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ . This is a hallmark of an aromatic aldehyde.

-

C-H Stretch (Aldehyde): Two weak to medium bands are typically observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .

-

C-F Stretch: Strong absorption bands between 1100-1300 cm⁻¹ are characteristic of aryl-fluorine bonds.

-

Aromatic C=C Stretch: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A weaker absorption is expected in the fingerprint region, typically below 700 cm⁻¹ . Analysis of related brominated and chlorinated benzaldehydes confirms these characteristic absorption regions.[9][10]

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) will show a distinct molecular ion peak and a predictable fragmentation pattern.

-

Molecular Ion (M⁺): A prominent feature will be the isotopic cluster for the molecular ion due to the presence of one bromine atom. Peaks of nearly equal intensity will be observed at m/z 220 (for ⁷⁹Br) and m/z 222 (for ⁸¹Br). This M/M+2 pattern is a definitive indicator of a monobrominated compound.[11]

-

Key Fragments:

-

[M-H]⁺ (m/z 219/221): Loss of the aldehydic hydrogen.

-

[M-CHO]⁺ (m/z 191/193): Loss of the formyl radical, a common fragmentation pathway for benzaldehydes.

-

[M-Br]⁺ (m/z 141): Loss of the bromine atom, resulting in a difluorobenzaldehyde cation.

-

Synthesis and Purification

While multiple synthetic routes can be envisioned, a robust and scalable method involves the direct electrophilic bromination of a commercially available precursor, 3,4-difluorobenzaldehyde. This approach is predicated on the ortho-directing effect of the aldehyde group and the established procedures for aromatic bromination.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3,4-difluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq) to the stirred solution. The FeBr₃ acts as a Lewis acid catalyst to polarize the bromine molecule, generating the electrophile.

-

Bromination: Add a solution of bromine (Br₂, 1.1 eq) in DCM dropwise via the addition funnel over 30-60 minutes, ensuring the temperature remains below 5 °C. The reaction mixture will typically turn reddish-brown.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Quenching and Workup: Once the reaction is complete, slowly pour the mixture into a beaker containing a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step quenches the excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product can be purified by either recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot hexanes or a hexane/ethyl acetate mixture. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the purified crystals by vacuum filtration.

-

Column Chromatography: If recrystallization is ineffective, purify the crude material using silica gel column chromatography with a hexane/ethyl acetate gradient as the eluent.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its aldehyde and aryl bromide functionalities. The electron-withdrawing nature of the fluorine atoms and the aldehyde group deactivates the aromatic ring towards further electrophilic substitution but enhances the reactivity of the C-Br bond in cross-coupling reactions.[12]

Reactions of the Aldehyde Group: Wittig Olefination

The aldehyde is readily converted into an alkene via the Wittig reaction, a powerful method for C=C bond formation.[13][14] This reaction is fundamental for extending carbon chains and building complex molecular scaffolds.

Caption: Key steps in the Wittig olefination of an aldehyde.

Exemplary Protocol: Wittig Reaction

-

Ylide Generation: In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C and add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir the resulting orange-red solution for 1 hour at this temperature.

-

Aldehyde Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting crude oil by flash chromatography to yield the corresponding styrene derivative.

Reactions of the Aryl Bromide: Suzuki-Miyaura Cross-Coupling

The C-Br bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15][16] This reaction forms a new C-C bond by coupling the aryl bromide with an organoboron species, and it is one of the most widely used reactions in modern drug discovery.[17]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. H64621.06 [thermofisher.com]

- 4. H64621.06 [thermofisher.com]

- 5. 4-Bromo-2,5-difluorobenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 2,5-Difluorobenzaldehyde (2646-90-4) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Fluorobenzaldehyde(446-52-6) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzaldehyde, 2-bromo- [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Suzuki Coupling [organic-chemistry.org]

2-Bromo-4,5-difluorobenzaldehyde structural analysis and conformation

An In-depth Technical Guide to the Structural and Conformational Analysis of 2-Bromo-4,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of this compound, a key halogenated aromatic aldehyde. As a versatile synthetic intermediate, a thorough understanding of its structural features and conformational behavior is paramount for its effective application in medicinal chemistry and materials science. This document moves beyond a simple data summary to offer a Senior Application Scientist's perspective on the causality behind experimental choices and the integration of various analytical techniques for a holistic molecular understanding.

This compound, with the molecular formula C₇H₃BrF₂O, is a highly functionalized aromatic building block.[1] The strategic placement of three distinct halogen substituents (one bromine, two fluorine) alongside a reactive aldehyde group imparts unique electronic properties and provides multiple sites for synthetic modification. These features make it an important precursor for synthesizing complex organic molecules, including pharmaceutical agents and novel materials.[2]

This guide will dissect the molecule's structure using a multi-technique spectroscopic approach and delve into its conformational preferences, which are dictated by the interplay of steric and electronic effects from its substituents.

Molecular Structure Elucidation

A definitive structural characterization requires the synergistic use of several analytical methods. The workflow below illustrates a logical progression for analyzing an unknown sample of this compound, ensuring both purity and structural confirmation.

Caption: A typical workflow for the comprehensive structural analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition. For this molecule, Electron Ionization (EI) is a robust choice as it provides both the molecular ion and reproducible fragmentation patterns that act as a structural fingerprint.

Core Insight: The most telling feature in the mass spectrum of a monobrominated compound is the isotopic pattern of the molecular ion.[3] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺• and [M+2]⁺•) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom.[3]

Expected Fragmentation Pattern: The fragmentation of this compound is driven by the stability of the aromatic ring and the lability of the aldehyde and bromo substituents.

| m/z (Expected) | Proposed Fragment Ion | Rationale for Formation |

| 222 / 220 | [C₇H₃⁷⁹BrF₂O]⁺• / [C₇H₃⁸¹BrF₂O]⁺• | Molecular Ion (M⁺•) / (M+2)⁺• |

| 219 / 217 | [C₇H₂BrF₂O]⁺ | Loss of a hydrogen radical (•H) from the aldehyde |

| 193 / 191 | [C₆H₃BrF₂]⁺ | Loss of carbon monoxide (CO) from the [M-H]⁺ ion |

| 141 | [C₇H₃F₂O]⁺ | Loss of a bromine radical (•Br) from the molecular ion |

| 112 | [C₆H₃F₂]⁺ | Loss of •Br followed by loss of CO |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup (GC):

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet: Set to 250 °C.

-

Oven Program: Start at 50 °C (hold for 2 min), then ramp at 10 °C/min to 280 °C (hold for 5 min). This ensures good separation from any potential impurities.

-

-

Instrument Setup (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300 to cover the molecular ion and key fragments.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Analyze the total ion chromatogram (TIC) to assess purity. Extract the mass spectrum from the main peak and analyze the molecular ion and fragmentation pattern, paying close attention to the Br isotopic signature.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4] The spectrum of this compound is dominated by characteristic vibrations of the aldehyde and the substituted aromatic ring.

Core Insight: The position of the C=O stretching frequency is sensitive to electronic effects. The electron-withdrawing nature of the fluorine and bromine atoms is expected to slightly increase the C=O bond order, shifting this peak to a higher wavenumber compared to unsubstituted benzaldehyde (~1703 cm⁻¹).

Key Vibrational Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850, ~2750 | C-H Stretch (Fermi doublet) | Aldehyde (O=C-H) |

| 1705 - 1720 | C=O Stretch | Aromatic Aldehyde |

| 1580 - 1610 | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | C-F Stretch | Aryl-Fluorine |

| 1000 - 1100 | C-Br Stretch | Aryl-Bromine |

| 800 - 900 | C-H Bending (out-of-plane) | Aromatic Ring |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal. No further preparation is needed.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry.

-

Perform a background scan with the clean, empty ATR accessory. This is crucial to subtract signals from atmospheric CO₂ and H₂O.

-

-

Data Acquisition:

-

Lower the instrument's anvil to apply consistent pressure on the sample, ensuring good contact with the crystal.

-

Acquire the spectrum, typically co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range to achieve a good signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them to reference values to confirm the presence of the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their chemical environments. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Core Insight: The combination of these three NMR experiments provides a self-validating system. The number of signals, their chemical shifts, their integration (for ¹H), and their coupling patterns must all be consistent with the proposed structure. The large coupling constants between fluorine and carbon atoms are particularly diagnostic.

Predicted Spectroscopic Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~10.2 | s | - | CHO |

| ~7.8 | d | J(H,F) ≈ 7-9 | H-6 | |

| ~7.5 | d | J(H,F) ≈ 9-11 | H-3 | |

| ¹³C NMR | ~189 | d | J(C,F) ≈ 3-5 | C=O |

| ~160 | dd | ¹J(C,F) ≈ 250-260, ²J(C,F) ≈ 15 | C-F (C-4 or C-5) | |

| ~158 | dd | ¹J(C,F) ≈ 250-260, ²J(C,F) ≈ 15 | C-F (C-5 or C-4) | |

| ~135 | m | - | C-1 | |

| ~125 | d | J(C,F) ≈ 3-5 | C-6 | |

| ~120 | d | J(C,F) ≈ 18-22 | C-3 | |

| ~118 | d | J(C,F) ≈ 3-5 | C-2 (C-Br) | |

| ¹⁹F NMR | -110 to -125 | d | J(F,F) ≈ 20 | F-4 or F-5 |

| -115 to -130 | d | J(F,F) ≈ 20 | F-5 or F-4 |

Note: Predicted values are based on literature data for similar halogenated benzaldehydes. Actual values may vary.[5][6][7]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh and dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) if an internal standard is required.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

-

Shim the magnetic field to optimize homogeneity and obtain sharp signals.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum (e.g., 16 scans, 1-second relaxation delay).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be needed due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically fast due to the 100% natural abundance of ¹⁹F.

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and measure the chemical shifts and coupling constants for all spectra. Correlate the data across all three experiments to assemble the final structure.

Conformational Analysis

The conformation of this compound is primarily determined by the rotation around the single bond connecting the aldehyde group to the aromatic ring. This rotation is not free and is hindered by the presence of the ortho-bromo substituent.

Core Insight: Two planar conformers are possible: O-trans and O-cis. In the O-trans conformer, the aldehyde oxygen atom is oriented away from the ortho-bromo substituent. In the O-cis conformer, it is oriented towards the bromine. Due to the significant steric bulk of the bromine atom, the O-trans conformer is expected to be substantially lower in energy and thus the predominantly populated conformation.[8][9] Computational studies on similar 2-substituted benzaldehydes confirm that the barrier to rotation is significant and that the trans conformer is more stable.[10]

Caption: The two planar conformers of this compound and the transition state for rotation.

Factors Favoring the O-trans Conformer:

-

Steric Hindrance: The van der Waals radius of bromine is large, leading to a significant steric clash with the aldehyde oxygen in the O-cis position. This repulsion destabilizes the O-cis conformer.

-

Dipole-Dipole Interactions: While electrostatic interactions exist, they are generally outweighed by the strong steric repulsion in 2-halobenzaldehydes.

-

Crystal Packing Forces: In the solid state, intermolecular interactions such as halogen bonding or π-stacking can influence the observed conformation.[8][11] X-ray crystallographic studies on the related molecule 2-bromo-5-fluorobenzaldehyde have confirmed that the benzaldehyde oxygen atom is indeed trans to the 2-bromo substituent in the solid state.[8] This provides strong experimental evidence to support the predicted conformational preference.

Conclusion

The structural and conformational analysis of this compound is a clear example of the power of a multi-technique analytical approach. Mass spectrometry confirms its molecular weight and the presence of bromine. FT-IR spectroscopy identifies its key functional groups, while a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides an unambiguous map of its atomic connectivity. Conformational analysis, supported by data from related crystal structures and computational studies, reveals a strong preference for the O-trans conformer due to steric hindrance from the ortho-bromo substituent. This detailed molecular understanding is essential for any researcher aiming to utilize this versatile building block in the rational design and synthesis of new chemical entities.

References

- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 357405-75-5 | 4-bromo-2,5-difluorobenzaldehyde [fluoromart.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10752E [pubs.rsc.org]

Spectroscopic Characterization of 2-Bromo-4,5-difluorobenzaldehyde: A Technical Guide for Researchers

Introduction

2-Bromo-4,5-difluorobenzaldehyde is a key building block in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity. The precise arrangement of its substituents—a bromine atom, two fluorine atoms, and an aldehyde group on a benzene ring—gives rise to distinct spectroscopic signatures. A thorough understanding of its spectral data is paramount for reaction monitoring, quality control, and the rational design of novel molecules.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. We will delve into the interpretation of these spectra, explaining the underlying principles and experimental considerations from the perspective of a seasoned analytical scientist.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about its chemical environment.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aldehyde regions. The exact chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.8 | Doublet of doublets | 1H | Aromatic (H-6) |

| ~7.4 | Doublet of doublets | 1H | Aromatic (H-3) |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The aldehyde proton is expected to appear as a sharp singlet significantly downfield (around 10.2 ppm) due to the strong deshielding effect of the carbonyl group and its anisotropic magnetic field.

The two aromatic protons, H-3 and H-6, will exhibit complex splitting patterns due to couplings with each other and with the neighboring fluorine atoms. The proton at the 6-position is deshielded by the adjacent bromine and the aldehyde group, thus appearing further downfield. The proton at the 3-position is influenced by the ortho-bromine and the meta-fluorine. The fluorine-proton couplings (J-couplings) are crucial for definitive assignment and are typically in the range of a few Hertz.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. The presence of fluorine atoms leads to characteristic C-F couplings, which can be complex but are highly informative[1].

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~188 | Aldehyde (CHO) |

| ~155 (dd) | C4-F |

| ~150 (dd) | C5-F |

| ~135 (d) | C6 |

| ~120 (d) | C3 |

| ~118 (d) | C2-Br |

| ~115 (d) | C1 |

Expertise & Experience: Causality in ¹³C NMR

The aldehyde carbon resonates at a very low field (~188 ppm) due to the double bond to oxygen. The carbons directly attached to fluorine (C4 and C5) will appear as doublets of doublets due to one-bond and two-bond C-F couplings. These large one-bond coupling constants are a hallmark of fluorinated aromatic compounds[1]. The carbon bearing the bromine atom (C2) will be shifted upfield relative to a non-brominated carbon due to the "heavy atom effect". The remaining aromatic carbons will show smaller couplings to the fluorine atoms, aiding in their assignment.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The IR spectrum of this compound is dominated by the characteristic stretching vibration of the carbonyl group.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1705 | Strong | C=O stretch (aldehyde) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-F stretch |

| ~880 | Strong | C-H bend (aromatic) |

Trustworthiness: Self-Validating Protocols

The presence of a strong absorption band around 1705 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group. This, in conjunction with the two medium bands for the aldehyde C-H stretch, provides high confidence in the presence of the benzaldehyde moiety. The strong C-F stretching band and the aromatic C=C stretching vibrations further corroborate the overall structure.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its elemental composition and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 220, 222 | High | Molecular Ion [M]⁺, [M+2]⁺ |

| 219, 221 | Moderate | [M-H]⁺ |

| 191, 193 | Moderate | [M-CHO]⁺ |

| 141 | Low | [M-Br]⁺ |

| 112 | Low | [M-Br-CHO]⁺ |

Expertise & Experience: Decoding the Fragmentation

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 220 and 222, which is a clear diagnostic for a monobrominated compound.

The fragmentation pattern is initiated by the loss of a hydrogen radical from the aldehyde to give a stable acylium ion ([M-H]⁺). Another prominent fragmentation pathway is the loss of the entire formyl group (CHO) to yield the bromodifluorobenzene radical cation. The loss of the bromine atom is also expected, leading to a fragment at m/z 141.

Experimental Protocols

The following are generalized, yet robust, protocols for acquiring the spectroscopic data discussed.

NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

IR Data Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Collection: Collect the spectrum over the range of 4000-400 cm⁻¹.

MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct infusion or a gas chromatography (GC) inlet.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 50-300.

Visualizations

Experimental Workflow for Spectroscopic Analysis

References

A Senior Application Scientist's Guide to the Purity and Specifications of Commercial 2-Bromo-4,5-difluorobenzaldehyde

For researchers, scientists, and professionals in drug development, the quality of starting materials is not merely a matter of compliance but a cornerstone of scientific integrity and project success. 2-Bromo-4,5-difluorobenzaldehyde, a key building block in the synthesis of numerous pharmaceutical compounds, is no exception. Its purity and adherence to stringent specifications directly impact reaction efficiency, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This in-depth technical guide provides a comprehensive overview of the critical quality attributes of commercial this compound, methods for its analysis, and the rationale behind these rigorous controls.

The Significance of a Well-Characterized Starting Material

In the intricate multi-step syntheses common in modern drug discovery, the introduction of impurities at an early stage can have a cascading effect, leading to downstream challenges in purification and potentially compromising the final API.[1][2] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q11, emphasize the importance of understanding and controlling the quality of starting materials as a fundamental aspect of drug substance manufacturing.[3][4] A well-defined starting material, such as this compound, with a robust set of specifications, provides a reliable foundation for a reproducible and well-controlled manufacturing process.

Typical Specifications of Commercial this compound

Commercial grades of this compound are typically available in purities ranging from 95% to greater than 98%. However, for pharmaceutical applications, a purity of ≥98% is often required. The specifications for a high-quality batch of this starting material would typically include the following:

| Parameter | Specification | Method of Analysis | Rationale |

| Appearance | White to off-white crystalline powder | Visual Inspection | A significant deviation in color could indicate the presence of impurities or degradation. |

| Identity | Conforms to the structure of this compound | ¹H NMR, ¹³C NMR, FT-IR | Confirms the molecular structure and ensures the correct material is being used. |

| Assay (Purity) | ≥ 98.0% | HPLC, GC | Quantifies the amount of the desired compound and provides a primary measure of its quality. |

| Melting Point | Typically in the range of 55-60 °C | Capillary Melting Point | A sharp melting point range is indicative of high purity. A broad or depressed range suggests the presence of impurities. |

| Individual Impurity | ≤ 0.2% | HPLC, GC | Controls the level of any single known or unknown impurity. |

| Total Impurities | ≤ 1.0% | HPLC, GC | Limits the overall level of impurities in the material. |

| Loss on Drying | ≤ 0.5% | TGA or Vacuum Oven | Controls the amount of volatile content, primarily residual solvents. |

| Residue on Ignition | ≤ 0.1% | Sulfated Ash Test | Measures the amount of inorganic impurities. |

Understanding the Impurity Profile

A critical aspect of quality control is the identification and quantification of potential impurities. The impurity profile of this compound is intrinsically linked to its synthetic route. Common synthetic pathways for halogenated benzaldehydes can introduce several types of impurities.[5][6][7][8][9][10]

Potential Process-Related Impurities:

-

Unreacted Starting Materials: Depending on the synthesis, this could include 1-bromo-2,4-difluorobenzene or 4,5-difluorobenzaldehyde.

-

Isomeric Impurities: Incomplete regioselectivity during bromination can lead to the formation of other bromo-difluorobenzaldehyde isomers. The presence of isomers is a significant concern as they may have different reactivity and could lead to the formation of isomeric impurities in the final API.

-

Over-brominated or Under-brominated Species: The formation of dibromo- or non-brominated difluorobenzaldehyde derivatives.

-

Residual Reagents and Solvents: Traces of reagents used in the synthesis (e.g., brominating agents, catalysts) and solvents from the reaction and purification steps.

Degradation Impurities:

-

2-Bromo-4,5-difluorobenzoic acid: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially during storage. This impurity can be particularly problematic as it can alter the reactivity in subsequent synthetic steps.

The following diagram illustrates the relationship between the synthesis and the potential impurity profile:

References

- 1. sigarra.up.pt [sigarra.up.pt]

- 2. ipqpubs.com [ipqpubs.com]

- 3. fda.gov [fda.gov]

- 4. API starting materials - New Q&A document for ICH Q11 - ECA Academy [gmp-compliance.org]

- 5. Page loading... [guidechem.com]

- 6. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 8. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

Sourcing a Critical Building Block: A Technical Guide to 2-Bromo-4,5-difluorobenzaldehyde for Drug Discovery

For researchers and chemists at the forefront of pharmaceutical development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 2-Bromo-4,5-difluorobenzaldehyde, a seemingly simple aromatic aldehyde, is a powerhouse intermediate, finding its utility in the synthesis of a diverse range of complex molecules, including those in the burgeoning field of protein degraders. This guide provides an in-depth analysis of the key suppliers, availability, and critical quality considerations for this essential reagent, empowering scientists to make informed procurement decisions.

The Strategic Importance of this compound in Synthesis

The unique substitution pattern of this compound (CAS No. 476620-54-9) offers a versatile handle for medicinal chemists. The aldehyde functionality serves as a key reaction point for forming heterocycles, linking molecular fragments, or introducing pharmacophoric elements. The bromine atom is strategically positioned for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile introduction of molecular complexity. Furthermore, the difluoro substitution pattern can significantly modulate the physicochemical properties of the final compound, influencing factors like metabolic stability, lipophilicity, and binding affinity. Its role as a building block for protein degraders underscores its importance in modern drug discovery.[1]

Key Suppliers and Comparative Analysis

A multitude of chemical suppliers offer this compound, ranging from large, multinational corporations to smaller, specialized chemical synthesis companies. The choice of supplier often depends on a combination of factors including required purity, scale, lead time, and cost. Below is a comparative table of prominent suppliers.

| Supplier | Purity Specification | Available Quantities | Noteworthy Information |

| Thermo Fisher Scientific (Alfa Aesar) | 98%[2], >97.5% (HPLC)[3][4] | 1 g, 5 g[3][4] | Often provides detailed Certificates of Analysis with lot-specific purity data determined by GC and 1H-NMR. Estimated future availability dates are provided on their website.[3] |

| Sigma-Aldrich (Merck) | ≥95% | Inquire for availability | While a major supplier, specific stock information for this compound may require direct inquiry. They offer a broad range of related fluorinated and brominated building blocks. |

| Apollo Scientific | Not specified in search results | Inquire for availability | A UK-based supplier known for its expertise in fluorine chemistry.[5] |

| CP Lab Safety | min 95%[1] | 10 grams[1] | Explicitly mentions its use in "Protein Degrader Building Blocks".[1] Note that they have restrictions on shipping to non-professional addresses.[1] |

| ChemicalBook | Not specified in search results | Inquire for availability | Provides access to Safety Data Sheets and basic chemical information. |

| NINGBO INNO PHARMCHEM CO., LTD. | High purity levels | Research to bulk scale | Positions itself as a key supplier for pharmaceutical intermediates and highlights the importance of high-purity organic intermediates for drug discovery.[6] |

Availability, Lead Times, and Strategic Sourcing

The availability of this compound can fluctuate based on market demand and the complexity of its synthesis. For small, research-scale quantities, several suppliers often have stock available for immediate shipment. However, for larger, kilogram-scale orders required for later-stage drug development, longer lead times can be expected.

Key Considerations for Sourcing:

-

Lead Time: Always factor in potential lead times, especially for bulk quantities. Thermo Fisher Scientific, for example, provides an estimated availability date which can be several months in the future.[3]

-

Scalability: If your project has the potential to scale up, it is prudent to select a supplier who can accommodate larger orders in the future. Companies like NINGBO INNO PHARMCHEM CO., LTD. explicitly mention their capability to supply from research to production scale.[6]

-

Quality Control and Documentation: For any research, and especially for drug development, robust quality control is non-negotiable. Always request a Certificate of Analysis (CoA) for the specific lot you are purchasing. A typical CoA for this compound should include:

-

Appearance (typically a white crystalline powder)[7]

-

Purity as determined by a reliable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Purity levels are generally high, often exceeding 98%.[2][7]

-

Confirmation of structure by 1H-NMR Spectroscopy.[7]

-

Melting point, which is typically in the range of 51-53 °C.[7]

-

Experimental Protocol: A Note on Handling and Safety

As with any chemical reagent, proper handling and safety precautions are essential. The Safety Data Sheet (SDS) for this compound indicates that it can cause skin and eye irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Visualizing the Sourcing Workflow

The process of selecting and procuring a critical chemical building block like this compound can be visualized as a structured workflow.

References

- 1. calpaclab.com [calpaclab.com]

- 2. labware-shop.com [labware-shop.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. H64621.06 [thermofisher.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. nbinno.com [nbinno.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

The Strategic Role of 2-Bromo-4,5-difluorobenzaldehyde in Advanced Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Architectural Element in Modern Chemistry

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a paramount approach for fine-tuning physicochemical and biological properties. Among the repertoire of fluorinated building blocks, 2-Bromo-4,5-difluorobenzaldehyde emerges as a highly versatile and valuable intermediate. Its unique substitution pattern—a reactive aldehyde group, a synthetically adaptable bromine atom, and two vicinal fluorine atoms on the aromatic ring—offers a powerful toolkit for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, underscoring its significance as a pivotal intermediate in the development of novel pharmaceuticals and advanced materials.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its effective and safe utilization in the laboratory.

| Property | Value | Reference |

| CAS Number | 476620-54-9 | [1] |

| Molecular Formula | C₇H₃BrF₂O | [1] |

| Molecular Weight | 221.00 g/mol | [1] |

| Appearance | Not explicitly available, but related isomers are typically white to light yellow solids. | |

| Purity | Commercially available up to 98% | [2][3] |

Safety and Handling:

General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[1]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic disconnections. A plausible and efficient method involves the ortho-lithiation of a readily available starting material, 1-bromo-3,4-difluorobenzene, followed by formylation. This approach is precedented by the synthesis of the similar isomer, 2-bromo-5,6-difluorobenzaldehyde.[7]

Proposed Synthetic Pathway: Ortho-lithiation and Formylation

Caption: Proposed synthesis of this compound via ortho-lithiation.

Detailed Experimental Protocol (Hypothetical, based on analogous reactions):

-

Reaction Setup: A solution of 1-bromo-3,4-difluorobenzene in a dry, aprotic solvent such as tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Ortho-lithiation: The solution is cooled to a low temperature, typically -78 °C. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is added dropwise. The reaction mixture is stirred at this temperature for a sufficient time to ensure complete ortho-lithiation. The choice of a lithium amide base is crucial to favor deprotonation at the position ortho to the bromine atom, which is a directed metalation group, over benzylic lithiation.[8]

-

Formylation: N,N-Dimethylformamide (DMF) is then added dropwise to the reaction mixture at -78 °C. DMF serves as the formylating agent.

-

Work-up: The reaction is quenched with a suitable aqueous solution, such as saturated ammonium chloride, and allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield pure this compound.

The Chemical Reactivity of a Versatile Intermediate

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for a wide range of chemical transformations.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, including:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 2-bromo-4,5-difluorobenzoic acid, a key intermediate in its own right for the synthesis of pharmaceuticals.

-

Reduction: Selective reduction of the aldehyde yields 2-bromo-4,5-difluorobenzyl alcohol, which can be a precursor for further functionalization.

-

Wittig Reaction: Reaction with phosphorus ylides provides a route to substituted styrenes.

-

Reductive Amination: Condensation with amines followed by reduction of the resulting imine is a powerful method for the synthesis of substituted benzylamines.

Reactions of the Aryl Bromide

The bromine atom serves as a versatile anchor for numerous cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or their derivatives is a highly effective method for the synthesis of biaryl compounds.[9][10][11]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling with a wide variety of amines.[12][13][14][15][16]

-

Heck Reaction: Palladium-catalyzed coupling with alkenes provides a route to substituted styrenes and other vinylarenes.

-

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes yields arylalkynes.

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs derived from this compound are of significant interest in the pharmaceutical industry. The presence of the difluoro-substituted aromatic ring can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Intermediate for NaV1.7 Inhibitors

Voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain. The development of selective NaV1.7 inhibitors is a major goal in pain research. The closely related 2-bromo-4,5-difluorobenzoic acid is a key intermediate in the synthesis of potent NaV1.7 inhibitors.[17] It is highly probable that this compound serves as a direct precursor to this benzoic acid or is utilized in alternative synthetic routes to these inhibitors. The development of the NaV1.7 inhibitor GDC-0310 highlights the importance of this structural class of compounds.[18][19]

Precursor for GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Agonists of this receptor have been shown to stimulate insulin secretion and improve glucose homeostasis. 2-Bromo-4,5-difluorobenzoic acid has been identified as a key building block in the synthesis of GPR119 agonists.[17] This strongly suggests that this compound is a valuable intermediate for the development of this class of therapeutic agents.

Spectroscopic Characterization

While specific, authenticated spectra for this compound were not found in the provided search results, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.[20][21][22][23][24][25][26][27][28][29][30][31]

-

¹H NMR: The spectrum would be expected to show a singlet for the aldehyde proton (CHO) at a downfield chemical shift (typically δ 9.5-10.5 ppm). The aromatic region would display signals for the two aromatic protons, with splitting patterns influenced by both H-H and H-F coupling.

-

¹³C NMR: The carbonyl carbon of the aldehyde would appear at a characteristic downfield chemical shift (δ > 180 ppm). The aromatic region would show signals for the seven carbon atoms, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting due to C-F coupling.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be expected in the region of 1680-1715 cm⁻¹. C-H stretching of the aldehyde proton would appear around 2720 and 2820 cm⁻¹. The spectrum would also show characteristic absorptions for the aromatic ring and C-F bonds.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Conclusion

This compound stands as a strategically important chemical intermediate with significant potential in the synthesis of high-value molecules, particularly in the pharmaceutical industry. Its unique combination of reactive functional groups allows for a diverse range of chemical transformations, providing access to complex molecular architectures. As the demand for novel therapeutics targeting challenging diseases continues to grow, the utility of well-designed, fluorinated building blocks like this compound is poised to become even more critical. Further exploration of its reactivity and applications will undoubtedly unlock new avenues for innovation in drug discovery and materials science.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. H64621.03 [thermofisher.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 2-Bromo-4-fluorobenzaldehyde, 5G | Labscoop [labscoop.com]

- 7. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. 357405-75-5 | 4-bromo-2,5-difluorobenzaldehyde [fluoromart.com]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. rsc.org [rsc.org]

- 22. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 23. spectrabase.com [spectrabase.com]

- 24. researchgate.net [researchgate.net]

- 25. Benzaldehyde, 2-bromo- [webbook.nist.gov]

- 26. spectrabase.com [spectrabase.com]

- 27. 2-Fluorobenzaldehyde(446-52-6) 13C NMR spectrum [chemicalbook.com]

- 28. 1-Bromo-2,5-difluorobenzene(399-94-0) 1H NMR [m.chemicalbook.com]

- 29. 2,5-Difluorobenzaldehyde (2646-90-4) 1H NMR [m.chemicalbook.com]

- 30. 4-bromo-2,5-difluorobenzaldehyde(357405-75-5) 1H NMR [m.chemicalbook.com]

- 31. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Bromo-4,5-difluorobenzaldehyde in Modern Pharmaceutical Synthesis

Abstract

In the landscape of modern drug discovery, the strategic selection of starting materials and intermediates is paramount to the successful synthesis of novel therapeutic agents. 2-Bromo-4,5-difluorobenzaldehyde (CAS: 476620-54-9) has emerged as a highly valuable and versatile building block in medicinal chemistry.[1] Its unique molecular architecture, featuring an aldehyde, a bromine atom, and a difluorinated phenyl ring, provides a trifecta of reactive sites that can be selectively manipulated to construct complex molecular scaffolds.[2][3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and the scientific rationale behind its use in the synthesis of advanced pharmaceutical intermediates.

Introduction: The Versatility of a Privileged Scaffold

This compound is more than a simple aromatic aldehyde; it is a carefully designed synthetic tool. The strategic placement of its functional groups offers chemists a powerful platform for building molecular diversity, a cornerstone of modern drug discovery programs.

-

The Aldehyde Handle: This group serves as a classical entry point for a myriad of transformations, including reductive aminations, Wittig reactions, and condensations, enabling the formation of C-N and C-C bonds to build key pharmacophoric elements.

-

The Bromo Substituent: As an excellent leaving group, the bromine atom is primed for participation in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4] This allows for the late-stage introduction of diverse aryl, alkyl, or amino groups, facilitating rapid structure-activity relationship (SAR) studies.

-

The Difluorinated Core: The presence of two fluorine atoms on the benzene ring is not merely an inert feature. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the molecule.[3][5]

This combination makes this compound a critical intermediate for synthesizing a range of active pharmaceutical ingredients (APIs) and their precursors.[6][7]

Physicochemical Properties & Handling

Proper handling and storage are critical to ensure the integrity and reactivity of this reagent.

| Property | Value | Reference |

| CAS Number | 476620-54-9 | [1][8] |

| Molecular Formula | C₇H₃BrF₂O | [1][8] |

| Molecular Weight | 221.00 g/mol | [8][9] |

| Purity | Typically ≥95-98% | [1][8] |

| Appearance | White to light yellow solid/powder | [10] |

| Storage | Store at room temperature, away from moisture | [8] |

Safety & Handling:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a dry, cool place.

Application Note I: Synthesis of Bi-aryl Scaffolds via Suzuki-Miyaura Cross-Coupling

Objective: To demonstrate the utility of the bromo-substituent as a handle for C-C bond formation, a fundamental transformation in the synthesis of many kinase inhibitors and other targeted therapies.

Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing bi-aryl linkages. The electron-withdrawing nature of the fluoro and aldehyde groups on the this compound ring can enhance the reactivity of the C-Br bond towards oxidative addition to the Palladium(0) catalyst, often facilitating the reaction under mild conditions.

Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 2'-Formyl-4',5'-difluoro-[1,1'-biphenyl]-4-carbonitrile

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| This compound | 221.00 | 1.00 g | 4.52 | 1.0 |

| (4-Cyanophenyl)boronic acid | 146.94 | 729 mg | 4.97 | 1.1 |

| Pd(PPh₃)₄ | 1155.56 | 261 mg | 0.226 | 0.05 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 958 mg | 9.04 | 2.0 |

| Toluene | - | 20 mL | - | - |

| Ethanol | - | 5 mL | - | - |

| Water | - | 5 mL | - | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 4.52 mmol), (4-cyanophenyl)boronic acid (729 mg, 4.97 mmol), and sodium carbonate (958 mg, 9.04 mmol).

-

Solvent Addition: Add the solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

-

Inert Atmosphere: Seal the flask with a septum and purge the system with dry nitrogen or argon gas for 15 minutes while stirring. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (261 mg, 0.226 mmol).

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine all organic layers.

-

Washing & Drying: Wash the combined organic phase with saturated brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the pure bi-aryl product.

Application Note II: Construction of Fused Heterocyclic Systems

Objective: To utilize the aldehyde functional group as an electrophilic partner in condensation and cyclization reactions to build heterocyclic scaffolds, which are prevalent in a vast number of approved drugs.

Rationale: The aldehyde is a powerful electrophile for reacting with dinucleophiles (e.g., 1,2-diamines, hydrazines) to form an initial imine or related intermediate, which can then undergo an intramolecular cyclization to form stable heterocyclic rings. The bromo- and difluoro-substituents are carried through the synthesis, providing handles for further diversification or acting as key modulators of the final compound's biological activity.

Workflow for Heterocycle Formation

Caption: General workflow for acid-catalyzed heterocyclic synthesis.

Detailed Experimental Protocol: Synthesis of a 2-(2-Bromo-4,5-difluorophenyl)-1H-benzo[d]imidazole

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| This compound | 221.00 | 1.00 g | 4.52 | 1.0 |

| Benzene-1,2-diamine | 108.14 | 489 mg | 4.52 | 1.0 |

| Glacial Acetic Acid | 60.05 | 20 mL | - | Solvent/Catalyst |

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.00 g, 4.52 mmol) and benzene-1,2-diamine (489 mg, 4.52 mmol) in glacial acetic acid (20 mL).

-

Rationale: Acetic acid serves as both a solvent and a proton source to catalyze the initial imine formation and the subsequent cyclization and dehydration steps.

-

Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) with stirring for 3 hours.

-

Monitoring: The reaction can be monitored by observing the formation of a new, less polar spot on TLC compared to the starting materials.

-

Product Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. A precipitate will form.

-

Work-up: Pour the cooled mixture into 100 mL of ice-cold water with stirring. The product will precipitate out of the aqueous solution.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove residual acetic acid, followed by a small amount of cold ethanol to aid in drying.

-